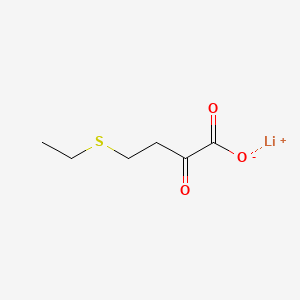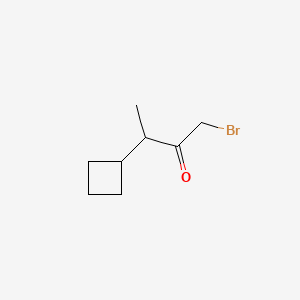
3-chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine, also known as CHTP, is a versatile and important compound that has many applications in the fields of chemistry, biochemistry, and pharmacology. It is a colorless, water-soluble compound with a molecular weight of 236.13 g/mol. CHTP is used in the synthesis of various organic compounds, as well as in the study of enzyme inhibition, drug metabolism, and other biochemical processes. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 3-chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine involves the reaction of 3-chloro-6-nitropyridine with hydrazine hydrate followed by treatment with trifluoroacetic anhydride.
Starting Materials
3-chloro-6-nitropyridine, hydrazine hydrate, trifluoroacetic anhydride
Reaction
Step 1: 3-chloro-6-nitropyridine is dissolved in ethanol., Step 2: Hydrazine hydrate is added to the solution and the mixture is heated to reflux for several hours., Step 3: The reaction mixture is cooled and the resulting solid is filtered and washed with ethanol., Step 4: Trifluoroacetic anhydride is added to the solid and the mixture is heated to reflux for several hours., Step 5: The reaction mixture is cooled and the resulting solid is filtered and washed with ethanol., Step 6: The solid is recrystallized from ethanol to yield 3-chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine.
科学的研究の応用
3-chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine has been used in a wide variety of scientific research applications. It has been used in the study of enzyme inhibition, drug metabolism, and other biochemical processes. It has also been used in the synthesis of various organic compounds and as a starting material for the synthesis of various heterocyclic compounds. In addition, 3-chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine has been used as a reagent in the synthesis of a variety of pharmaceuticals and other compounds.
作用機序
3-chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine acts as a reversible inhibitor of a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It binds to the active site of the enzyme, blocking its activity. The binding of 3-chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine to the enzyme can be reversed by the addition of a competitive inhibitor, such as a substrate or an inhibitor of a different enzyme.
生化学的および生理学的効果
3-chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been found to inhibit the activity of other enzymes involved in metabolism and other biochemical processes. In addition, 3-chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine has been found to have antioxidant activity and to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
The use of 3-chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also water-soluble, making it easy to use in a variety of laboratory settings. Furthermore, 3-chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research and can be used in a variety of experiments.
However, there are some limitations to using 3-chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine in laboratory experiments. It is a relatively unstable compound and can decompose over time if not stored properly. In addition, it is a relatively toxic compound and should be handled with care.
将来の方向性
The future of 3-chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine is promising. It has been used in a variety of scientific research applications, and its potential for use in drug development and other therapeutic applications is being explored. In addition, its potential for use in the synthesis of heterocyclic compounds is being investigated. Finally, its potential for use in the development of new enzyme inhibitors and other compounds is being explored.
特性
IUPAC Name |
[5-chloro-6-(trifluoromethyl)pyridin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-3-1-2-4(13-11)12-5(3)6(8,9)10/h1-2H,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSJNYDYTVMGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)(F)F)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-hydrazinyl-2-(trifluoromethyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(aminomethyl)phenyl]phosphonic acid hydrobromide](/img/structure/B6610423.png)


![(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B6610447.png)
![2-[(2Z)-5-(dimethylamino)-1-methyl-3-oxo-2,3-dihydro-1H-pyrrol-2-ylidene]acetic acid](/img/structure/B6610453.png)
![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)
![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)

![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)

![diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610489.png)
![2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B6610497.png)

![N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide](/img/structure/B6610528.png)